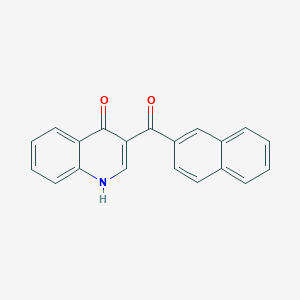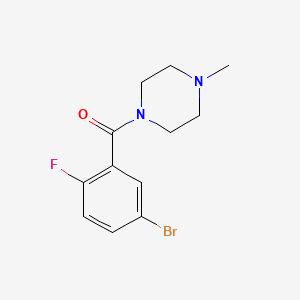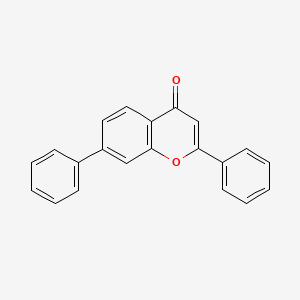![molecular formula C17H28O2Si B15062260 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B15062260.png)
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone is a chemical compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of a tris(1-methylethyl)silyl group attached to a phenyl ring, which is further connected to an ethanone group. This compound is often used as an intermediate in organic synthesis and has significant relevance in the development of pharmaceuticals and other industrial applications .
Méthodes De Préparation
The synthesis of 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone typically involves the reaction of tris(1-methylethyl)silyl chloride with a phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the silyl ether linkage. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether linkage can be cleaved under acidic conditions to yield the corresponding phenol and silanol
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to ensure the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and phenols .
Applications De Recherche Scientifique
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The silyl ether group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes. The ethanone group can undergo various chemical transformations, making it a versatile intermediate in synthetic pathways.
Comparaison Avec Des Composés Similaires
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone can be compared with similar compounds such as:
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]methanol: This compound has a hydroxyl group instead of an ethanone group, making it more reactive in certain chemical reactions.
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]propane: This compound has a longer alkyl chain, affecting its physical properties and reactivity.
Propriétés
Formule moléculaire |
C17H28O2Si |
|---|---|
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
1-[4-tri(propan-2-yl)silyloxyphenyl]ethanone |
InChI |
InChI=1S/C17H28O2Si/c1-12(2)20(13(3)4,14(5)6)19-17-10-8-16(9-11-17)15(7)18/h8-14H,1-7H3 |
Clé InChI |
JFZGQYBPTYFMHB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B15062183.png)
![(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl acetate](/img/structure/B15062200.png)
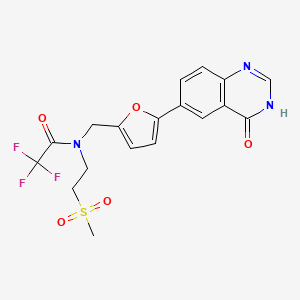
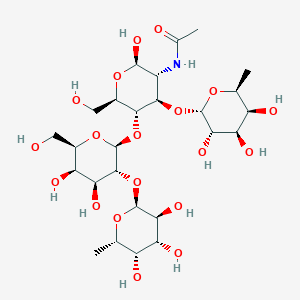
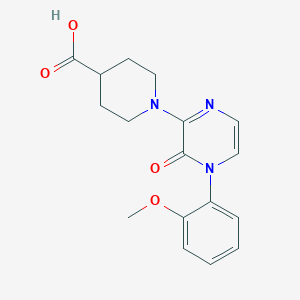
![3-(6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-4-methylbenzoic acid](/img/structure/B15062226.png)
![Ethyl [dimethyl(phenyl)silyl]phenylcarbamate](/img/structure/B15062236.png)
![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate](/img/structure/B15062241.png)

![L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)](/img/structure/B15062253.png)
